
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 112811-72-0) is a fluorinated quinolone derivative widely recognized as a critical intermediate in synthesizing broad-spectrum antibiotics such as gatifloxacin and moxifloxacin . Its molecular formula is C₁₄H₁₁F₂NO₄, with a molecular weight of 295.24 g/mol . The compound features a cyclopropyl group at position 1, fluorine atoms at positions 6 and 7, and a methoxy substituent at position 8, which collectively enhance its antibacterial activity by optimizing DNA gyrase inhibition and bacterial membrane penetration .
Pharmaceutically, it is classified as a process impurity (e.g., Gatifloxacin Related Compound D) in drug formulations, with allowable limits up to 0.15% . It is also utilized as a reference standard in quality control due to its high purity (>95% HPLC) .
Biological Activity
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 112811-72-0) is a synthetic compound belonging to the quinolone family. Its molecular formula is CHFN O, with a molecular weight of 295.24 g/mol. This compound has garnered attention due to its potential biological activities, particularly as an antibacterial agent.
Chemical Structure and Properties
The structure of this compound features:
- Functional Groups : A carboxylic acid group, a methoxy group, and difluorinated aromatic rings.
- Physical Properties : The compound is typically stored in a dry environment at room temperature and is classified under quinolones and gyrase inhibitors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 0.5 µg/mL | |
Staphylococcus aureus | 0.25 µg/mL | |
Pseudomonas aeruginosa | 1.0 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have demonstrated that the compound has a selective toxicity profile, with lower cytotoxic effects on human cells compared to its antibacterial activity.
Table 2: Cytotoxicity Profile
The biological activity of this compound involves:
- Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is essential for replication.
- Disruption of Bacterial Cell Wall Synthesis : By interfering with the synthesis pathways, it leads to cell lysis.
Case Studies
A recent study highlighted the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. In vivo models demonstrated significant reductions in bacterial load when treated with the compound compared to control groups.
Case Study Summary
- Study Design : Mice infected with MRSA were treated with varying doses of the compound.
- Results : A dose-dependent reduction in bacterial colonies was observed, indicating strong therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic routes are optimized for preparing 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how are critical intermediates validated?
The synthesis involves multi-step reactions starting with halogenated benzoic acid derivatives. For example, ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a key intermediate, synthesized via cyclocondensation of cyclopropylamine with ethyl 3-(dimethylamino)acrylate and subsequent nitration/halogenation steps . Validation of intermediates includes HPLC purity analysis (>98%) and spectroscopic characterization (e.g., H/C NMR, HRMS) .
Q. Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?
X-ray diffraction (XRD) studies reveal planar quinoline cores with dihedral angles between carboxyl groups and aromatic rings (e.g., 6.8° deviation in related derivatives) . Fourier-transform infrared (FT-IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm) and carboxylic acid O–H bonds. Nuclear Overhauser Effect (NOE) experiments in NMR resolve stereochemical ambiguities in substituent positioning .
Q. How is the compound purified to meet pharmacopeial standards for research use?
Purification employs recrystallization from ethanol/water mixtures, achieving ≥98% purity (HPLC). Pharmacopeial compliance requires sterility testing (USP 〈71〉), pH 5.1–5.7, and osmolality 260–330 mOsmol/kg, validated via titration and osmometry . Residual solvents (e.g., ethyl acetate) are monitored by gas chromatography (GC) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) studies elucidate the role of fluorine and methoxy substituents in antibacterial potency?
Fluorine at C6/C7 enhances DNA gyrase/topoisomerase IV inhibition by increasing electronegativity and membrane permeability. Methoxy at C8 reduces cytotoxicity while maintaining bioavailability. SAR studies compare analogs like 8-hydroxy derivatives (lower stability) and 7-piperazinyl variants (broader Gram-negative coverage) . Activity is quantified via minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
Q. How are process-related impurities identified and quantified during synthesis?
Common impurities include:
- Impurity C : 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (degradation product).
- Impurity F : Ethyl ester precursor (incomplete hydrolysis).
Analytical methods: LC-MS/MS with C18 columns (0.1% formic acid mobile phase) and UV detection at 254 nm. Limits: ≤0.15% per ICH guidelines .
Q. What mechanistic insights explain its role as a moxifloxacin precursor?
The compound is a penultimate intermediate in moxifloxacin synthesis. The C7 position undergoes nucleophilic substitution with (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine to introduce the pyrrolidine moiety, critical for binding to bacterial DNA gyrase . Kinetic studies (e.g., for substitution reactions) optimize reaction conditions (e.g., DMF, 80°C) .
Q. How do pH and temperature affect its stability in aqueous solutions?
Degradation follows first-order kinetics under acidic (pH <3) or alkaline (pH >9) conditions, forming 8-methoxy-quinolone lactone via intramolecular esterification. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass at 25°C .
Q. What advanced analytical techniques differentiate polymorphic forms?
Differential scanning calorimetry (DSC) identifies melting endotherms (e.g., 215–220°C for Form I vs. 205–210°C for Form II). Powder XRD distinguishes crystal packing modes (e.g., monoclinic vs. orthorhombic lattices) .
Q. How does the compound interact with amino acids in biological systems?
In vitro studies show direct interaction with glycine and alanine at C7 via nucleophilic aromatic substitution, forming N-(4-oxoquinolin-7-yl)-α-amino acids. Reaction kinetics are pH-dependent, with optimal conjugation in ethanolic NaHCO at 70–80°C .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
Salt formation (e.g., hydrochloride) increases aqueous solubility by 15-fold. Co-solvents (PEG 400) or cyclodextrin complexes enhance bioavailability in rodent models. LogP values (~1.2) are optimized via methoxy group retention .
Comparison with Similar Compounds
The structural and functional attributes of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are best contextualized against related quinolones, impurities, and intermediates. Below is a detailed analysis:
Structural Analogues and Substitution Patterns
Table 1: Substituent Comparison of Key Quinolones
Key Observations :
- Methoxy vs. Hydroxy at R₈ : The methoxy group in the target compound enhances lipophilicity and stability compared to the hydroxy substituent in Related Compound A, which is more polar and prone to degradation .
Key Observations :
- The target compound’s 50% yield in piperazine substitution reactions is moderate compared to the 85% yield of its ethyl ester precursor, highlighting the challenges in introducing nitrogen-containing substituents .
- Hydrolysis to the hydroxy analogue (CAS: 182868-72-0) achieves higher yields (66.9% ) with AlCl₃ catalysis, suggesting methoxy-to-hydroxy conversion is more efficient than dimerization reactions .
Impurity Profiles and Pharmacopeial Standards
Table 3: Impurity Limits in Gatifloxacin Formulations
Key Observations :
- The stringent 0.15% limit for the target compound underscores its role as a critical quality control marker, ensuring batch-to-batch consistency .
- Related Compound A’s hydroxy group may arise from demethylation during synthesis, necessitating rigorous process monitoring .
Antibacterial Activity and Structure-Activity Relationships (SAR)
- Fluorine Substitutions : The 6,7-difluoro configuration in the target compound enhances Gram-negative activity by improving DNA gyrase binding affinity .
- Methoxy vs. Methyl at R₈ : The 8-methoxy group broadens the spectrum against atypical pathogens (e.g., Chlamydia), whereas 8-methyl derivatives (e.g., CAS: 167888-38-2) may favor Gram-positive coverage .
Preparation Methods
Synthesis of the Ethyl Ester Precursor
The synthesis begins with ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 112811-71-9), a stable intermediate with a molecular weight of 323.29 g/mol . This compound is characterized by a melting point of 179–181°C and solubility in chloroform and methanol . Its structure includes a cyclopropyl group at position 1, fluorine atoms at positions 6 and 7, and a methoxy group at position 8, which are essential for subsequent antibiotic activity .
Hydrolysis to the Target Carboxylic Acid
Reaction Protocol
The ethyl ester undergoes acidic hydrolysis to yield the carboxylic acid. A mixture of acetic acid (360 mL), water (240 mL), and concentrated sulfuric acid (48 mL) is prepared and cooled to room temperature . The ethyl ester (52 g, 0.16 mol) is added, and the reaction is refluxed for 2 hours. The resulting crystalline product is filtered, washed with water, and dried to obtain 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Mechanistic Insights
The hydrolysis proceeds via nucleophilic acyl substitution, where the ester’s ethoxy group is replaced by a hydroxyl group under acidic conditions. Sulfuric acid catalyzes the reaction by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating water attack .
Reaction Conditions and Optimization
Temperature and Time
-
Reflux Duration : 2 hours at 100–110°C ensures complete conversion without side reactions .
-
Cooling Phase : Post-reflux cooling to 0°C promotes crystallization, enhancing yield and purity .
Solvent System
The acetic acid-water mixture (3:2 ratio) balances polarity and acidity, ensuring solubility of both the ester and the carboxylic acid while minimizing byproduct formation .
Characterization and Analytical Data
Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 192–194°C | |
Molecular Formula | C₁₄H₁₁F₂NO₄ | |
Molecular Weight | 295.24 g/mol | |
Solubility | Chloroform, Methanol (slight) | |
Predicted pKa | 6.36 ± 0.50 |
Spectroscopic Validation
-
¹H NMR : Peaks corresponding to the cyclopropyl methylene (δ 1.0–1.2 ppm), aromatic protons (δ 6.8–8.1 ppm), and methoxy group (δ 3.9 ppm) confirm the structure .
-
X-ray Diffraction : Monoclinic crystal system (space group P2₁/n) with intermolecular hydrogen bonds and π-π stacking stabilizes the lattice .
Applications in Pharmaceutical Synthesis
The carboxylic acid serves as a precursor for moxifloxacin and gatifloxacin , broad-spectrum antibiotics targeting DNA gyrase and topoisomerase IV . For example, moxifloxacin synthesis involves coupling the acid with a piperazinyl moiety, followed by purification via recrystallization .
Properties
IUPAC Name |
1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJZXSSAMGZVTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427125 | |
Record name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647430 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
112811-72-0 | |
Record name | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112811-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CYCLOPROPYL-6,7-DIFLUORO-8-METHOXY-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKQ5B89ZK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.